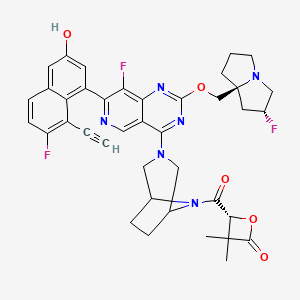

(R)-G12Di-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H37F3N6O5 |

|---|---|

Molecular Weight |

726.7 g/mol |

IUPAC Name |

(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one |

InChI |

InChI=1S/C39H37F3N6O5/c1-4-25-28(41)9-6-20-12-24(49)13-26(29(20)25)31-30(42)32-27(15-43-31)34(45-37(44-32)52-19-39-10-5-11-47(39)16-21(40)14-39)46-17-22-7-8-23(18-46)48(22)35(50)33-38(2,3)36(51)53-33/h1,6,9,12-13,15,21-23,33,49H,5,7-8,10-11,14,16-19H2,2-3H3/t21-,22?,23?,33+,39+/m1/s1 |

InChI Key |

CRALQCNGTOLNEF-SHEZVGAFSA-N |

Isomeric SMILES |

CC1([C@@H](OC1=O)C(=O)N2C3CCC2CN(C3)C4=NC(=NC5=C(C(=NC=C54)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F)F)OC[C@@]89CCCN8C[C@@H](C9)F)C |

Canonical SMILES |

CC1(C(OC1=O)C(=O)N2C3CCC2CN(C3)C4=NC(=NC5=C(C(=NC=C54)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F)F)OCC89CCCN8CC(C9)F)C |

Origin of Product |

United States |

Foundational & Exploratory

(R)-G12D-7 (MRTX1133): A Technical Guide on its Mechanism of Action in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, largely driven by mutations in the KRAS oncogene. The KRAS G12D mutation is the most prevalent, occurring in approximately 42% of PDAC cases.[1] Historically considered "undruggable," KRAS has recently become a viable therapeutic target. (R)-G12D-7, also known as MRTX1133, is a potent, selective, and non-covalent inhibitor of the KRAS G12D mutant protein. This technical guide provides an in-depth overview of the mechanism of action of MRTX1133 in pancreatic cancer, summarizing key preclinical data, outlining experimental methodologies, and visualizing the signaling pathways and experimental workflows involved in its characterization.

Introduction to (R)-G12D-7 (MRTX1133)

MRTX1133 is a small molecule inhibitor developed by Mirati Therapeutics that specifically targets the KRAS G12D mutation.[1] Unlike covalent KRAS G12C inhibitors, MRTX1133 binds non-covalently to the switch-II pocket of both the GDP-bound (inactive) and GTP-bound (active) states of the KRAS G12D protein.[1][2] This interaction locks the protein in an inactive conformation, thereby inhibiting its downstream signaling functions. Preclinical studies have demonstrated its potent anti-tumor efficacy in various pancreatic cancer models, leading to its evaluation in clinical trials.[1]

Core Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, it activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling.

MRTX1133 selectively binds to the KRAS G12D mutant protein with high affinity, exhibiting a dissociation constant (KD) of approximately 0.2 pM.[2][3] This binding prevents the interaction of KRAS G12D with its effector proteins, thereby inhibiting the activation of the MAPK and PI3K-AKT-mTOR signaling cascades. The inhibition of these pathways leads to decreased cell proliferation, induction of apoptosis, and ultimately, tumor regression.[1][4]

Quantitative Preclinical Data

The preclinical efficacy of MRTX1133 has been extensively evaluated in various pancreatic cancer models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of MRTX1133 in Pancreatic Cancer Cell Lines

| Cell Line | KRAS Mutation | Assay Type | Metric | Value (nM) | Reference |

| Multiple KRAS G12D lines | G12D | Cell Viability | Median IC50 | ~5 | [1][3] |

| AGS | G12D | pERK Inhibition | IC50 | 2 | [2][5] |

| AGS | G12D | 2D Cell Viability | IC50 | 6 | [2][5] |

| AsPC-1 | G12D | 2D Cell Viability | IC50 | 7-10 | [6] |

| SW1990 | G12D | 2D Cell Viability | IC50 | 7-10 | [6] |

Table 2: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer Xenograft Models

| Model Type | Cell Line/Origin | Treatment | Efficacy Endpoint | Result | Reference |

| Cell Line-Derived Xenograft | HPAC | 30 mg/kg BID (IP) | Tumor Regression | 85% | [1][7] |

| Cell Line-Derived Xenograft | Panc 04.03 | 10 mg/kg BID (IP) | Tumor Regression | -62% | [5] |

| Cell Line-Derived Xenograft | Panc 04.03 | 30 mg/kg BID (IP) | Tumor Regression | -73% | [5] |

| PDAC Models (8 of 11) | Patient-Derived | 30 mg/kg BID (IP) | Tumor Regression | ≥30% | [3][8] |

| AsPC-1 Xenograft (combination) | AsPC-1 | MRTX1133 + NPT-GEM | Net Tumor Growth | -4 mm³ | [4] |

Table 3: Binding Affinity and Selectivity of MRTX1133

| Parameter | Value | Method | Reference |

| KD for KRAS G12D | ~0.2 pM | Biochemical Assay | [2][3] |

| Biochemical IC50 vs. KRAS G12D | <2 nM | HTRF Assay | [1][3] |

| Selectivity (binding) vs. KRAS WT | ~700-fold | Biochemical Assay | [1][3] |

| Selectivity (cell viability) vs. KRAS WT | >1,000-fold | Cell Viability Assay | [1][3] |

Signaling Pathways and Experimental Workflows

KRAS G12D Signaling Pathway and MRTX1133 Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention by MRTX1133.

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram outlines a typical workflow for assessing the in vitro efficacy of MRTX1133.

Experimental Workflow for In Vivo Efficacy Assessment in Xenograft Models

The following diagram illustrates the workflow for evaluating the in vivo efficacy of MRTX1133 in mouse xenograft models.

Detailed Experimental Protocols

Cell Viability Assay (MTS/WST-1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MRTX1133 on the proliferation of KRAS G12D mutant pancreatic cancer cells.

Materials:

-

KRAS G12D mutant pancreatic cancer cell lines (e.g., AsPC-1, HPAF-II, SW-1990)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom cell culture plates

-

MRTX1133 stock solution (in DMSO)

-

MTS or WST-1 reagent

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of MRTX1133 in culture medium. A typical concentration range is 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTS/WST-1 Assay:

-

Add 20 µL of MTS or WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO2, or until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with medium only).

-

Normalize the absorbance values of the treated wells to the vehicle control wells (set as 100% viability).

-

Plot the normalized viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for Downstream Signaling

Objective: To assess the effect of MRTX1133 on the phosphorylation of key downstream signaling proteins (e.g., ERK, AKT, S6).

Materials:

-

KRAS G12D mutant pancreatic cancer cell lines

-

6-well cell culture plates

-

MRTX1133 stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-pS6, anti-S6, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of MRTX1133 or vehicle for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of phosphorylated proteins to their respective total protein levels.

-

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of MRTX1133 in a living organism.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or nude mice) for cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).

-

KRAS G12D mutant pancreatic cancer cells (for CDX) or tumor fragments (for PDX).

-

MRTX1133 formulation for injection (e.g., in 10% Captisol in 50 mM citrate buffer, pH 5.0).

-

Calipers for tumor measurement.

Protocol:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

-

Drug Administration:

-

Administer MRTX1133 via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 30 mg/kg, twice daily [BID]).[1]

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Efficacy Assessment:

-

Continue to measure tumor volume and mouse body weight regularly throughout the study (e.g., for 28 days).

-

At the end of the study, euthanize the mice and excise the tumors.

-

-

Pharmacodynamic Analysis:

-

Tumor tissue can be processed for western blot analysis to assess the inhibition of downstream signaling in vivo.

-

-

Data Analysis:

-

Calculate tumor growth inhibition or regression for the treatment group compared to the control group.

-

Resistance Mechanisms and Future Directions

Despite the promising preclinical activity of MRTX1133, the development of resistance is a potential challenge.[1] Studies have shown that not all KRAS G12D mutant pancreatic cancer cell lines are sensitive to MRTX1133.[1] One identified mechanism of resistance is the upregulation of receptor tyrosine kinases, such as EGFR and HER2, upon MRTX1133 treatment.[1] This suggests that combination therapies targeting these feedback pathways may be necessary to overcome resistance and enhance the efficacy of MRTX1133.

Furthermore, the tumor microenvironment and the immune system play a crucial role in the response to KRAS inhibition. Preclinical studies have shown that the full anti-tumor effect of MRTX1133 is dependent on the presence of T cells, and combining MRTX1133 with immune checkpoint inhibitors can lead to durable tumor elimination.[9]

Future research will likely focus on:

-

Elucidating the full spectrum of intrinsic and acquired resistance mechanisms.

-

Developing rational combination strategies to enhance the efficacy of MRTX1133.

-

Improving the oral bioavailability of KRAS G12D inhibitors.

-

Investigating the role of MRTX1133 in neoadjuvant and adjuvant settings.

Conclusion

(R)-G12D-7 (MRTX1133) represents a significant advancement in the targeted therapy of KRAS G12D-mutant pancreatic cancer. Its potent and selective inhibition of the KRAS G12D oncoprotein leads to the suppression of critical downstream signaling pathways, resulting in robust anti-tumor activity in preclinical models. The data summarized in this technical guide underscore the therapeutic potential of MRTX1133 and provide a foundation for its continued clinical development. A thorough understanding of its mechanism of action, coupled with insights into potential resistance mechanisms, will be crucial for optimizing its clinical application and improving outcomes for patients with this challenging disease.

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

(R)-G12Di-7: A Technical Guide to a Covalent Inhibitor of KRAS-G12D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of (R)-G12Di-7, a novel covalent inhibitor of the oncogenic KRAS-G12D mutant. This document details the underlying chemistry, biological activity, and experimental methodologies used to characterize this promising therapeutic agent.

Chemical Structure and Properties

This compound is a covalent ligand specifically designed to target the aspartate-12 (Asp12) residue of the KRAS-G12D mutant protein. Its chemical structure is characterized by a 3,3-gem-dimethyl substituted malolactone electrophile.

| Property | Value |

| Molecular Formula | C₃₉H₃₇F₃N₆O₅ |

| Molecular Weight | 726.74 g/mol |

| CAS Number | 2946593-60-6 |

| Appearance | Solid at room temperature |

Mechanism of Action: Strain-Release Alkylation

This compound employs a mechanism known as strain-release alkylation to achieve its covalent modification of the KRAS-G12D protein. The high ring strain of the β-lactone component of this compound facilitates a nucleophilic attack by the carboxylate side chain of the mutant Asp12 residue. This reaction results in the formation of a stable covalent ester bond, effectively and selectively labeling the KRAS-G12D protein. This covalent modification occurs on both the GDP-bound (inactive) and GppNHp-bound (active-state mimic) forms of KRAS-G12D.

The covalent binding of this compound to KRAS-G12D locks the oncoprotein in an inactive state, thereby inhibiting its downstream signaling pathways. This leads to the suppression of key pro-survival and proliferative signals, including the phosphorylation of ERK and Akt.

Signaling Pathway Inhibition

This compound effectively suppresses the downstream signaling cascades initiated by oncogenic KRAS-G12D. By covalently binding to and inactivating KRAS-G12D, the inhibitor prevents the activation of the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cancer cell growth and survival.

Caption: Inhibition of KRAS-G12D signaling by this compound.

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against cancer cell lines harboring the KRAS-G12D mutation.

| Cell Line | Cancer Type | KRAS Mutation | GI₅₀ (nM) |

| Ba/F3 | Pro-B | G12D | 73 |

| SW1990 | Pancreatic | G12D | 409 |

| AsPC-1 | Pancreatic | G12D | 467 |

| AGS | Gastric | G12D | 109 |

In Vivo Efficacy

In preclinical xenograft models, this compound has shown significant anti-tumor activity.

| Animal Model | Tumor Model | Treatment | Outcome |

| NOD/SCID Mice | SW1990 Xenograft | 10-50 mg/kg, i.p., twice daily for 28 days | Inhibition of tumor growth and weight loss |

Experimental Protocols

General Synthesis of this compound

While a detailed step-by-step protocol for the synthesis of this compound is proprietary, the general approach involves the synthesis of a 3,3-gem-dimethyl substituted malolactone electrophile coupled to a scaffold that provides selective binding to the Switch-II pocket of KRAS. The synthesis is designed to produce the (R)-enantiomer, which has been shown to be the more active stereoisomer. The key synthetic challenge lies in the stereoselective construction of the strained β-lactone ring system.

Cell Viability Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in cancer cell lines.

Materials:

-

KRAS-G12D mutant and wild-type cancer cell lines (e.g., Ba/F3, SW1990, AsPC-1, AGS)

-

Appropriate cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the GI₅₀ values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blot Analysis for p-ERK and p-Akt

Objective: To assess the effect of this compound on the phosphorylation of ERK and Akt.

Materials:

-

KRAS-G12D mutant cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

SW1990 human pancreatic cancer cells

-

Matrigel

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of SW1990 cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10-50 mg/kg) or vehicle control intraperitoneally (i.p.) twice daily.

-

Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.

-

Continue the treatment for a predetermined period (e.g., 28 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Plot the tumor growth curves and compare the tumor volumes between the treatment and control groups.

Experimental and Logical Workflows

Caption: A generalized workflow for the preclinical evaluation of this compound.

The Discovery and Synthesis of (R)-G12Di-7: A Covalent Inhibitor of KRAS G12D

(R)-G12Di-7 has emerged as a significant covalent ligand specifically targeting the KRAS G12D mutant, a prevalent oncogenic driver in numerous cancers, including pancreatic, colorectal, and lung cancers. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Mechanism of Action

This compound was developed through a strain-release alkylation strategy, enabling the covalent modification of the aspartate-12 residue characteristic of the KRAS G12D mutation.[1] This covalent targeting is highly selective for the G12D mutant protein. The inhibitor has been shown to label both the GDP-bound (inactive) and GppNHp-bound (active analog) states of K-Ras-G12D.[1][2] By covalently binding to Asp12, this compound effectively suppresses downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[2][3] This targeted inhibition leads to potent and selective antitumor activity in cancer cells harboring the KRAS G12D mutation.[1]

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified across various KRAS G12D mutant cancer cell lines. The following tables summarize the key quantitative data regarding its cellular potency and in vivo efficacy.

Table 1: Cellular Growth Inhibition (GI50) of this compound in KRAS G12D Mutant Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| Ba/F3 (KRASG12D transformed) | Pro-B cell | 73 |

| SW1990 | Pancreatic Cancer | 409 |

| AsPC-1 | Pancreatic Cancer | 467 |

| AGS | Gastric Cancer | 109 |

Data sourced from MedChemExpress and Nature Chemical Biology.[1][2]

Table 2: In Vivo Antitumor Activity of this compound

| Xenograft Model | Dosing Regimen | Outcome |

| SW1990 (Pancreatic Cancer) | 10-50 mg/kg, i.p., twice daily for 28 days | Significant inhibition of tumor growth and weight loss. |

Data sourced from MedChemExpress and ResearchGate.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Plate human pancreatic cancer cells (e.g., SW1990, AsPC-1) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 100 nM) and a vehicle control (DMSO). Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis of Downstream Signaling

This method is used to assess the inhibition of KRAS downstream signaling pathways.

-

Cell Lysis: Treat KRAS G12D mutant cells (e.g., SW1990) with this compound (e.g., 10 µM) for a specified time (e.g., 12 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and KRAS G12D overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of this compound in a living organism.

-

Tumor Implantation: Subcutaneously inject SW1990 human pancreatic cancer cells into the flank of NOD/SCID mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and vehicle control groups.

-

Compound Administration: Administer this compound intraperitoneally (i.p.) at specified doses (e.g., 10 mg/kg and 50 mg/kg) twice a day for 28 days. The control group receives the vehicle (e.g., 10% captisol in PBS).[4]

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight every 2-3 days.

-

Data Analysis: Plot the average tumor volume over time for each group to assess the antitumor effect. Statistical significance can be determined using a Student's t-test.[4]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.

Caption: Preclinical evaluation workflow for this compound.

Caption: Logical flow of KRAS G12D oncogenesis and this compound intervention.

References

- 1. Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

(R)-G12Di-7: A Covalent Inhibitor Targeting the Oncogenic K-Ras-G12D Mutant

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Glycine-to-Aspartic Acid substitution at codon 12 (G12D) being a prevalent and therapeutically challenging mutation, particularly in pancreatic, colorectal, and lung adenocarcinomas. The K-Ras protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular growth and proliferation. The G12D mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and aberrant downstream signaling, driving tumorigenesis. For years, direct targeting of mutant K-Ras has been considered an insurmountable challenge in oncology. However, recent breakthroughs have led to the development of covalent inhibitors that specifically target mutant K-Ras isoforms. This technical guide focuses on (R)-G12Di-7, a novel covalent inhibitor that selectively targets the K-Ras-G12D mutant.

This compound is a β-lactone-based electrophile that demonstrates a unique mechanism of action by exploiting ring strain to covalently modify the mutant aspartate residue at position 12 of K-Ras-G12D. This irreversible binding locks the oncoprotein in an inactive state, effectively blocking its interaction with downstream effectors and inhibiting oncogenic signaling. This guide provides a comprehensive overview of the preclinical data on this compound, including its biochemical and cellular activity, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity against K-Ras-G12D mutant cancer cells.

Table 1: In Vitro Cellular Activity of this compound

| Cell Line | KRAS Mutation | GI50 (nM) | Assay Duration |

| Ba/F3 | G12D | 73 | 72 h |

| SW1990 | G12D | 409 | 72 h |

| AsPC-1 | G12D | 467 | 72 h |

| AGS | G12D | 109 | 72 h |

Table 2: In Vivo Efficacy of this compound in a SW1990 Xenograft Model [1]

| Treatment Group | Dosage | Administration | Tumor Growth Inhibition |

| Vehicle | - | i.p., twice a day for 28 days | - |

| This compound | 10 mg/kg | i.p., twice a day for 28 days | Significant |

| This compound | 50 mg/kg | i.p., twice a day for 28 days | Potent |

Mechanism of Action and Signaling Pathway

This compound acts as a covalent inhibitor that specifically targets the aspartate-12 residue of the K-Ras-G12D mutant. The β-lactone warhead of the molecule undergoes a nucleophilic attack by the carboxylate side chain of the mutant aspartate, leading to the formation of a stable ester bond. This covalent modification occurs in both the GDP-bound (inactive) and GTP-bound (active) states of K-Ras-G12D. By forming this irreversible adduct, this compound allosterically inhibits the function of K-Ras-G12D, preventing its interaction with downstream effector proteins such as RAF and PI3K. This disruption of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, ultimately leads to the inhibition of cancer cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability Assay

This assay is used to determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.

Materials:

-

K-Ras-G12D mutant and wild-type cancer cell lines (e.g., SW1990, AsPC-1, Ba/F3, AGS)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

-

This compound stock solution (in DMSO)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Procedure:

-

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal growth inhibition concentration (GI50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This technique is used to assess the effect of this compound on the K-Ras downstream signaling pathway by measuring the phosphorylation levels of key proteins like ERK and AKT.

Materials:

-

K-Ras-G12D mutant cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-K-Ras-G12D, anti-phospho-ERK (p-ERK), anti-total-ERK, anti-phospho-AKT (p-AKT), anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels.

In Vivo Xenograft Model

This study evaluates the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

SW1990 human pancreatic cancer cells

-

Matrigel

-

This compound

-

Vehicle control (e.g., 10% Captisol in PBS)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of SW1990 cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 or 50 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice a day for a specified duration (e.g., 28 days).

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Analyze the data to determine the effect of this compound on tumor growth.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for K-Ras-G12D-driven cancers. Its unique covalent mechanism of action, high selectivity, and potent anti-tumor activity in preclinical models highlight its potential as a promising therapeutic candidate. The data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further characterize and advance this and similar covalent inhibitors of oncogenic K-Ras. Further investigation into the pharmacokinetics, pharmacodynamics, and potential resistance mechanisms will be crucial for the clinical translation of this innovative therapeutic approach.

References

Selectivity Profile of (R)-G12Di-7 for KRAS G12D: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of (R)-G12Di-7, a covalent inhibitor targeting the KRAS G12D mutation. The information presented herein is synthesized from publicly available research, offering a detailed resource for professionals in the field of oncology and drug discovery.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12D mutation, where glycine at position 12 is replaced by aspartic acid, is particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and uncontrolled cell proliferation. This compound has emerged as a promising therapeutic agent that selectively targets the KRAS G12D mutant protein. This guide delves into the quantitative data, experimental methodologies, and signaling pathways associated with the selectivity of this compound.

Biochemical Selectivity and Binding Affinity

This compound is a covalent inhibitor that selectively forms a bond with the aspartate residue at position 12 of the KRAS G12D mutant. This covalent modification is highly specific and is the basis for its mutant-selective activity.

Table 1: Covalent Modification Kinetics of this compound

| Target Protein | Second-Order Rate Constant (kinact/KI) (M-1s-1) | Comments |

| KRAS G12D | 11,000 | Efficient covalent modification |

| KRAS WT | No labeling observed | High selectivity over wild-type |

| KRAS G12E | No labeling observed | Selective against other G12 mutants |

| KRAS G12S | No labeling observed | Selective against other G12 mutants |

| KRAS G13D | No labeling observed | Selective against other G13 mutants |

Data synthesized from Zheng Q, et al. Nat Chem Biol. 2024.

Cellular Activity Profile

The selective inhibitory activity of this compound has been demonstrated across various cancer cell lines harboring the KRAS G12D mutation.

Table 2: Cellular Potency of this compound in KRAS G12D Mutant Cell Lines

| Cell Line | Cancer Type | KRAS Status | GI50 (nM) |

| SW1990 | Pancreatic | G12D/G12D (homozygous) | 409 |

| AsPC-1 | Pancreatic | G12D/G12D (homozygous) | 467 |

| AGS | Gastric | G12D/WT (heterozygous) | 109 |

| Ba/F3 | Pro-B Cell | G12D (engineered) | 73 |

GI50 (Growth Inhibition 50) values represent the concentration of the compound required to inhibit cell growth by 50%. Data from MedChemExpress, referencing Zheng Q, et al. Nat Chem Biol. 2024.[1]

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the anti-tumor efficacy of this compound in vivo.

Table 3: In Vivo Efficacy of this compound in a SW1990 Xenograft Model

| Treatment Group | Dosage | Administration | Tumor Growth Inhibition |

| Vehicle | - | Intraperitoneal (i.p.), twice daily | - |

| This compound | 10 mg/kg | Intraperitoneal (i.p.), twice daily | Significant |

| This compound | 50 mg/kg | Intraperitoneal (i.p.), twice daily | Significant tumor regression |

The SW1990 pancreatic cancer cell line, which is homozygous for the KRAS G12D mutation, was used to establish the xenograft model in NOD/SCID mice.[1]

Signaling Pathway Inhibition

KRAS G12D constitutively activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting cell survival and proliferation. This compound effectively suppresses these pathways by inhibiting the mutant KRAS protein.

Caption: KRAS G12D signaling and the inhibitory action of this compound.

Experimental Protocols

This section outlines the general methodologies employed in the characterization of this compound's selectivity profile.

Covalent Modification Kinetics Assay

Objective: To determine the rate of covalent bond formation between this compound and various KRAS proteins.

Caption: Workflow for determining covalent modification kinetics.

Protocol:

-

Protein Expression and Purification: Recombinant human KRAS proteins (G12D, WT, G12E, G12S, G13D) are expressed in E. coli and purified to homogeneity.

-

Reaction Setup: Purified KRAS protein is incubated with a molar excess of this compound in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature.

-

Time-Course Analysis: Aliquots of the reaction mixture are taken at various time points and the reaction is quenched.

-

LC-MS Analysis: The percentage of covalently modified KRAS protein at each time point is determined by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The pseudo-first-order rate constant (kobs) is determined by fitting the data to a one-phase association model. The second-order rate constant (kinact/KI) is then calculated by dividing kobs by the concentration of the inhibitor.

Cell Viability Assay

Objective: To assess the inhibitory effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: The luminescent signal is normalized to the vehicle-treated control cells. The GI50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Western Blot Analysis

Objective: To evaluate the effect of this compound on the phosphorylation of downstream signaling proteins.

Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK and AKT, as well as a loading control (e.g., GAPDH or β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

-

Tumor Implantation: SW1990 cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered, typically via intraperitoneal injection, at specified doses and schedules. The control group receives the vehicle.

-

Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors may be excised for further pharmacodynamic analysis.

Conclusion

This compound demonstrates a highly selective profile for the KRAS G12D mutation, both at the biochemical and cellular levels. Its ability to covalently modify the mutant aspartate residue leads to potent and specific inhibition of downstream oncogenic signaling, resulting in significant anti-tumor activity in preclinical models. The data and protocols presented in this guide provide a foundational resource for researchers and clinicians working on the development of targeted therapies for KRAS G12D-driven cancers. Further investigation into the precise non-covalent binding affinities and more detailed optimization of in vivo administration will continue to refine the therapeutic potential of this promising inhibitor.

References

In Vitro Efficacy of (R)-G12Di-7: A Technical Guide for Cancer Researchers

Abstract

This technical guide provides a comprehensive overview of the in vitro activity of (R)-G12Di-7, a selective, covalent inhibitor of the KRAS-G12D mutation. The document is intended for researchers, scientists, and drug development professionals engaged in oncology research. It details the inhibitory effects of this compound on various cancer cell lines, outlines the underlying mechanism of action, and provides detailed protocols for key experimental assays. All quantitative data is presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's preclinical profile.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. For many years, KRAS was considered an "undruggable" target. However, recent advances have led to the development of mutation-specific inhibitors. This compound has emerged as a promising agent that covalently binds to the aspartate-12 residue of the KRAS-G12D mutant protein. This guide summarizes the current in vitro data on this compound, providing a valuable resource for its further preclinical and clinical investigation.

Mechanism of Action

This compound is a covalent ligand that selectively targets KRAS-G12D. It specifically labels both the GDP-bound and GppNHp-bound states of the K-Ras-G12D protein[1]. This covalent modification locks the mutant KRAS protein in an inactive state, thereby inhibiting its interaction with downstream effector proteins. Consequently, this abrogates the constitutive activation of pro-proliferative and survival signaling pathways.

In Vitro Antiproliferative Activity

The antiproliferative activity of this compound has been evaluated against a panel of cancer cell lines, demonstrating potent and selective inhibition of cell growth in those harboring the KRAS-G12D mutation.

Quantitative Proliferation Data

The following table summarizes the 50% growth inhibition (GI50) values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | KRAS Mutation Status | GI50 (nM) | Reference |

| Sensitive Cell Lines | ||||

| Ba/F3 | Pro-B | G12D | 73 | [1] |

| AGS | Gastric Adenocarcinoma | G12D | 109 | [1] |

| SW1990 | Pancreatic Adenocarcinoma | G12D | 409 | [1] |

| AsPC-1 | Pancreatic Adenocarcinoma | G12D | 467 | [1] |

| Resistant/Less Sensitive Cell Lines | ||||

| A375 | Malignant Melanoma | BRAF V600E | Insensitive | |

| A549 | Non-Small Cell Lung Carcinoma | G12S | Insensitive | |

| HCT116 | Colorectal Carcinoma | G13D | Insensitive | |

| H1299 | Non-Small Cell Lung Carcinoma | NRAS Q61K | Insensitive |

Impact on Downstream Signaling

This compound effectively suppresses the key downstream signaling pathways that are constitutively activated by the KRAS-G12D mutation.

Inhibition of MAPK and PI3K/AKT Pathways

Treatment of KRAS-G12D mutant cancer cell lines with this compound leads to a marked reduction in the phosphorylation of key signaling proteins. Specifically, it has been shown to suppress the phosphorylation of ERK (a central component of the MAPK/ERK pathway) and Akt (a critical node in the PI3K/AKT pathway)[1]. This demonstrates that this compound effectively dampens the oncogenic signals driven by mutant KRAS.

Experimental Protocols

The following sections provide detailed protocols for the key in vitro assays used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a targeted inhibitor like this compound.

Conclusion

The in vitro data for this compound demonstrates its potential as a potent and selective inhibitor of KRAS-G12D mutant cancer cells. Its clear mechanism of action, involving the suppression of critical downstream signaling pathways, provides a strong rationale for its continued development. This technical guide offers a foundational resource for researchers working with this compound, providing both the data and the methodologies necessary to further explore its therapeutic potential in a preclinical setting.

References

Structural Basis for (R)-G12Di-7 Binding to K-Ras-G12D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions governing the binding of the covalent inhibitor (R)-G12Di-7 to the oncogenic K-Ras-G12D mutant. We will explore the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize complex biological and experimental processes.

Introduction: The Challenge of Targeting K-Ras-G12D

The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and differentiation.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, appearing in approximately 30% of all human tumors.[1] The G12D mutation, where glycine at position 12 is substituted with aspartic acid, is the most frequent K-Ras mutation, particularly prevalent in aggressive cancers like pancreatic ductal adenocarcinoma.[2][3] This mutation impairs the intrinsic GTPase activity of K-Ras, trapping it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling through pathways like MAPK and PI3K-Akt.[4][5]

For decades, K-Ras was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep, well-defined binding pockets on its surface. While the development of covalent inhibitors targeting the K-Ras-G12C mutant marked a significant breakthrough, the G12D mutation lacked a nucleophilic cysteine to target. The discovery of this compound, a malolactone-based electrophile, represents a paradigm shift, demonstrating that the aspartate-12 residue can be selectively targeted through a novel chemical mechanism.[3]

Mechanism of Action: Strain-Release Alkylation

This compound operates through a mechanism known as "strain-release alkylation".[3] The inhibitor features a β-lactone (malolactone) warhead, a highly strained four-membered ring. This ring strain makes the electrophile potent enough to react with the relatively weak nucleophile of the aspartate-12 carboxylate side chain.

The binding process involves two key steps:

-

Non-covalent Binding: The inhibitor initially binds non-covalently to the switch-II pocket of K-Ras-G12D in both its GDP-bound (inactive) and GTP-bound (active) states. This initial binding is guided by a scaffold derived from high-affinity non-covalent inhibitors like MRTX1133.[6]

-

Covalent Bond Formation: Once positioned correctly, the aspartate-12 residue performs a nucleophilic attack on the β-carbon of the lactone ring. This opens the strained ring and forms a stable ester bond, covalently linking the inhibitor to the mutant K-Ras protein.[3]

This covalent modification is highly selective for the G12D mutant. This compound shows minimal reactivity with wild-type K-Ras or other mutants like G12E or G12S.[6][7] By crosslinking with Asp12, the inhibitor allosterically disrupts the conformation of the switch regions, preventing the binding of downstream effector proteins such as RAF, thereby inhibiting oncogenic signaling.

Structural Insights from X-ray Crystallography

The co-crystal structure of K-Ras-G12D in complex with this compound reveals the precise molecular interactions that underpin its potency and selectivity. The inhibitor binds in a pocket located between the switch-I and switch-II regions, a site previously exploited by non-covalent inhibitors.

The key structural features of the interaction are:

-

Covalent Linkage: A clear electron density confirms the formation of an ester bond between the carboxylate oxygen of Asp12 and the β-carbon of the opened malolactone ring.[3]

-

Switch-II Pocket Interactions: The bicyclic piperazine core of the inhibitor scaffold settles into the switch-II pocket, forming critical interactions. A notable feature, derived from the MRTX1133 scaffold, is a stabilizing hydrogen bond between the 3-hydroxy group on the naphthalene ring of the inhibitor and the side chain of Asp69 in the switch-II pocket.[8]

-

Allosteric Disruption: This covalent modification locks the switch regions in a conformation that is incompetent for effector binding. It effectively prevents the protein-protein interactions necessary to activate downstream signaling cascades.

Quantitative Data Summary

The efficacy of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity and Cellular Potency of this compound

| Parameter | Value | Cell Line / Condition | Reference |

| kinact/KI | 11 mM⁻¹s⁻¹ | K-Ras(G12D)•GDP | [6] |

| GI50 (Cell Viability) | 73 nM | Ba/F3 (K-Ras-G12D) | [9] |

| 109 nM | AGS (heterozygous G12D/WT) | [9] | |

| 409 nM | SW1990 (homozygous G12D/G12D) | [9] | |

| 467 nM | AsPC-1 (homozygous G12D/G12D) | [9] | |

| Thermal Shift (ΔTm) | +18.6 °C | K-Ras(G12D)•GDP | [6][7] |

| +11.7 °C | K-Ras(G12D)•GppNHp | [6][7] |

Table 2: Covalent Labeling Kinetics of this compound

| K-Ras State | Time to Complete Labeling | Conditions | Reference |

| K-Ras(G12D)•GDP | ~30 minutes | 200 nM protein, 10 µM compound | [3][7] |

| K-Ras(G12D)•GppNHp | ~300 minutes | 200 nM protein, 10 µM compound | [3][7] |

Visualizations: Pathways and Protocols

To better illustrate the complex systems and processes involved, the following diagrams were generated using the DOT language.

Detailed Experimental Protocols

The characterization of the this compound interaction with K-Ras-G12D relies on a suite of sophisticated biochemical and cell-based assays.

Protein Expression and Purification for Crystallography

-

Objective: To obtain high-purity K-Ras-G12D protein suitable for structural studies.

-

Protocol:

-

Expression: The human K-Ras (residues 1-169) G12D mutant is typically expressed in E. coli (e.g., BL21(DE3) strain) as a fusion protein (e.g., with a His-tag).

-

Culture: Cells are grown in a rich medium (e.g., TB) at 37°C to an OD₆₀₀ of ~0.8. Protein expression is induced with IPTG and cells are grown for a further 16-20 hours at a reduced temperature (e.g., 18°C).

-

Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 10 mM imidazole, 1 mM TCEP, protease inhibitors). Lysis is performed using sonication or a microfluidizer.

-

Purification: The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient.

-

Tag Cleavage & Polishing: The affinity tag is cleaved (e.g., using TEV protease) during overnight dialysis. The protein is further purified using ion-exchange chromatography followed by size-exclusion chromatography to ensure homogeneity.

-

Nucleotide Loading: The protein is loaded with a non-hydrolyzable GTP analog (e.g., GppNHp) or GDP by incubation with EDTA to chelate Mg²⁺, followed by the addition of excess nucleotide and finally excess MgCl₂ to lock the nucleotide in place.

-

Mass Spectrometry for Covalent Modification Analysis

-

Objective: To confirm the covalent binding of this compound to K-Ras-G12D and identify the modification site.

-

Protocol:

-

Reaction: Purified K-Ras-G12D protein (e.g., 2-10 µM) is incubated with this compound (e.g., at a 1:5 or 1:10 molar ratio) in an assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, pH 7.5) for a defined period (e.g., 1-4 hours) at room temperature.[10] A vehicle control (DMSO) is run in parallel.

-

Intact Protein Analysis: The reaction mixture is desalted and analyzed by liquid chromatography-mass spectrometry (LC-MS).[10] A mass shift corresponding to the molecular weight of this compound confirms covalent adduct formation.

-

Bottom-Up Proteomics (for site identification):

-

The protein-inhibitor complex is denatured, reduced with DTT, and alkylated with iodoacetamide.

-

The protein is digested into peptides using a protease like trypsin.

-

The resulting peptide mixture is analyzed by LC-MS/MS.

-

MS/MS data is searched against the K-Ras protein sequence, specifying the inhibitor's mass as a variable modification on aspartic acid. Identification of the peptide containing Asp12 with the expected mass shift confirms the binding site.[10]

-

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To measure the association (kₐ) and dissociation (kd) rates and determine the equilibrium dissociation constant (KD) for the non-covalent binding step.

-

Protocol:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated. High-purity, biotinylated K-Ras-G12D protein is immobilized onto a streptavidin-coated sensor surface.[11]

-

Analyte Preparation: A dilution series of the inhibitor is prepared in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). The concentration range should ideally span from 10x below to 10x above the expected KD.[12]

-

Binding Measurement: The analyte solutions are injected sequentially over the sensor surface at a constant flow rate. Association is measured during injection, and dissociation is measured during the subsequent flow of running buffer.[13] A reference flow cell is used for background subtraction.

-

Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) to calculate kₐ, kd, and KD (KD = kd/kₐ).[11][13]

-

Cell Viability and Signaling Assays

-

Objective: To assess the inhibitor's effect on cancer cell proliferation and its ability to suppress K-Ras downstream signaling.

-

Protocol:

-

Cell Culture: K-Ras-G12D mutant cancer cell lines (e.g., SW1990, AsPC-1) are cultured under standard conditions.

-

Cell Viability (GI₅₀ Determination): Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 72-120 hours.[14] Cell viability is measured using a reagent like CellTiter-Glo or by direct cell counting. The concentration that causes 50% growth inhibition (GI₅₀) is calculated.

-

Western Blot for Signaling Inhibition: Cells are treated with the inhibitor (e.g., 10 µM) for various time points.[9] Cells are lysed, and protein concentrations are normalized. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against total and phosphorylated forms of downstream effectors like ERK and Akt. A decrease in the p-ERK/ERK and p-Akt/Akt ratios indicates target engagement and pathway inhibition.

-

Conclusion

The development of this compound marks a pivotal achievement in the quest to drug the most prevalent K-Ras oncomutant. Its unique strain-release mechanism provides a powerful chemical tool to covalently and selectively target the Asp12 residue of K-Ras-G12D. Structural studies have illuminated the precise atomic interactions that drive this binding event, locking the oncoprotein in an inactive state. The comprehensive biochemical and cellular data confirm its potency and selectivity, validating this approach for inhibiting K-Ras-G12D-driven cancers. This work not only provides a promising lead for therapeutic development but also opens new avenues for designing covalent inhibitors against other challenging non-cysteine targets in oncology.

References

- 1. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 2. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 13. criver.com [criver.com]

- 14. researchgate.net [researchgate.net]

(R)-G12Di-7: A Technical Guide to Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target engagement and validation of (R)-G12Di-7, a covalent inhibitor of the KRAS G12D mutation. This document details the mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its validation.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The development of inhibitors specifically targeting this mutation has been a significant challenge. This compound has emerged as a promising covalent inhibitor that selectively targets the aspartate residue of the KRAS G12D mutant protein. This guide serves as a technical resource for researchers working on the development and validation of KRAS G12D inhibitors.

Mechanism of Action

This compound is a covalent ligand that selectively alkylates the aspartate-12 (Asp12) residue of the KRAS G12D mutant. This irreversible binding occurs in both the inactive GDP-bound and the active GTP-bound states of the protein. By covalently modifying KRAS G12D, this compound locks the protein in an inactive conformation, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various preclinical models.

Table 1: In Vitro Cell Viability (GI50)

| Cell Line | Cancer Type | KRAS Mutation | GI50 (nM) |

| Ba/F3 | Pro-B Cell | G12D | 73 |

| SW1990 | Pancreatic | G12D | 409 |

| AsPC-1 | Pancreatic | G12D | 467 |

| AGS | Gastric | G12D | 109 |

Table 2: In Vivo Efficacy in SW1990 Xenograft Model

| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition |

| Vehicle | - | Twice a day, i.p. | - |

| This compound | 10 mg/kg | Twice a day, i.p. | Significant |

| This compound | 50 mg/kg | Twice a day, i.p. | Strong |

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI50).

Materials:

-

KRAS G12D mutant and wild-type cancer cell lines (e.g., SW1990, AsPC-1, Ba/F3, AGS)

-

Appropriate cell culture medium and supplements

-

96-well clear bottom plates

-

This compound compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in 96-well plates at a density of 1,000-5,000 cells per well.

-

Adherence: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow the cells to adhere.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 to 120 hours.

-

Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Downstream Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of key downstream signaling proteins like ERK and AKT.

Materials:

-

KRAS G12D mutant cancer cell lines

-

This compound compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK, anti-t-ERK, anti-p-AKT, anti-t-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane, add ECL substrate, and visualize the bands using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to total protein levels.

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.[1]

Materials:

-

SW1990 human pancreatic cancer cells

-

NOD/SCID mice (6-8 weeks old)

-

Matrigel

-

This compound compound

-

Vehicle control (e.g., 10% Captisol in PBS)

-

Calipers

-

Analytical balance

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of SW1990 cells mixed with Matrigel into the flank of NOD/SCID mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size of approximately 100-200 mm³.

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection twice a day.

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., every 2-3 days).

-

Treatment Duration: Continue the treatment for 28 days.

-

Tumor Excision: At the end of the study, euthanize the mice and carefully excise the tumors.

-

Analysis: Measure the final tumor weight and perform further analyses as needed (e.g., histopathology, biomarker analysis).

Conclusion

This compound demonstrates significant potential as a selective and potent covalent inhibitor of KRAS G12D. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate and validate the therapeutic potential of this and similar compounds. The methodologies outlined here are critical for the rigorous evaluation of target engagement and preclinical efficacy, essential steps in the drug development pipeline for KRAS-mutant cancers.

References

Unveiling the Profile of (R)-G12Di-7: A Technical Guide on a Novel Covalent KRAS-G12D Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-G12Di-7 has emerged as a promising covalent inhibitor specifically targeting the KRAS-G12D mutation, a critical driver in various aggressive cancers. This technical guide provides a consolidated overview of the currently available data on this compound, with a focus on its preclinical anti-tumor activity and the methodologies employed in its evaluation. While specific pharmacokinetic and bioavailability data for this compound are not publicly available, this document summarizes the existing efficacy data, details relevant experimental protocols, and presents key signaling pathways to support ongoing research and development efforts.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12D mutation, where glycine at codon 12 is replaced by aspartic acid, is particularly prevalent and has been notoriously difficult to target therapeutically. This compound is a novel small molecule designed to covalently bind to the mutant aspartate-12 residue of KRAS-G12D, locking the protein in an inactive state.[1] This on-target mechanism provides a foundation for its selective anti-proliferative effects in KRAS-G12D-mutant cancer cells.

In Vivo Efficacy of this compound

While detailed pharmacokinetic parameters for this compound are not yet published, its anti-tumor efficacy has been demonstrated in a preclinical xenograft model. The available data from this study is summarized below.

Table 1: Summary of In Vivo Anti-Tumor Activity of this compound

| Parameter | Details |

| Animal Model | SW1990 xenograft NOD/SCID mice |

| Treatment | This compound |

| Dose Levels | 10 mg/kg and 50 mg/kg |

| Administration Route | Intraperitoneal (i.p.) |

| Dosing Schedule | Twice a day for 28 days |

| Observed Outcome | Inhibition of tumor growth and weight loss[1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key protocols utilized in the evaluation of this compound.

In Vivo Xenograft Study Protocol

The in vivo anti-tumor activity of this compound was assessed using a xenograft model, as described in the primary literature.[1]

-

Cell Line: SW1990, a human pancreatic cancer cell line harboring the KRAS-G12D mutation.

-

Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice are used, as they can accept human tumor xenografts without immediate rejection.

-

Tumor Implantation: SW1990 cells are implanted subcutaneously into the flank of the mice.

-

Treatment Initiation: Treatment commences when tumors reach a predetermined size.

-

Drug Formulation and Administration: this compound is formulated in a suitable vehicle and administered intraperitoneally (i.p.) at the specified doses and schedule.

-